2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid
Description
Molecular Architecture and Stereochemical Considerations
The molecular architecture of 2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid encompasses several key structural features that influence its three-dimensional conformation and chemical behavior. The compound consists of a six-membered piperidine ring substituted with a trifluoromethyl group at the 4-position, connected through the nitrogen atom to a propanoic acid moiety at the 2-position of the alkyl chain.
Based on structural analysis of related compounds, the molecular formula can be determined as Carbon9 Hydrogen14 Fluorine3 Nitrogen1 Oxygen2, yielding a molecular weight of approximately 225.21 grams per mole. The stereochemical considerations for this compound are particularly complex due to the presence of multiple chiral centers and the conformational flexibility of the piperidine ring system.
The trifluoromethyl substituent at the 4-position of the piperidine ring introduces significant electronic and steric effects that influence the overall molecular conformation. Research on fluorinated piperidines has demonstrated that the orientation of fluorine-containing substituents can dramatically affect the preferred conformational states of the molecule. The trifluoromethyl group exhibits a strong preference for specific orientations due to a combination of electrostatic interactions, hyperconjugation effects, and steric considerations.
Crystallographic Analysis and Conformational Studies
Conformational analysis of fluorinated piperidines reveals that the axial-equatorial preferences of substituents are significantly influenced by the presence of electron-withdrawing groups such as trifluoromethyl moieties. Computational investigations using density functional theory methods have shown that the conformational behavior of trifluoromethyl-substituted piperidines is governed by delocalization forces including charge-dipole interactions and hyperconjugative stabilization.
For related trifluoromethyl piperidine derivatives, crystallographic studies have indicated that solvent effects play a crucial role in determining the preferred conformational states. The dipole moment of the trifluoromethyl group can be manipulated to influence the orientation of substituents, particularly in polar solutions. This phenomenon suggests that the conformational behavior of 2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid would be highly dependent on the environmental conditions and solvent polarity.
The chair conformation of the piperidine ring is expected to be the predominant form, with the trifluoromethyl group potentially showing preference for either axial or equatorial positions depending on the specific substituent pattern and environmental factors. Computational modeling studies on similar compounds have revealed free energy differences ranging from negative 3.7 to positive 5.4 kilocalories per mole between different conformational states.
Spectroscopic Identification (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)
Spectroscopic characterization of trifluoromethyl-substituted piperidine propanoic acid derivatives provides essential structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy serves as the primary method for determining molecular structure and conformational preferences in solution.
For related compounds such as 2-(3-(Trifluoromethyl)piperidin-1-yl)propanoic acid, the structural identification is confirmed through characteristic chemical shifts and coupling patterns. The SMILES notation for this closely related analog is reported as CC(N1CC(C(F)(F)F)CCC1)C(O)=O, which provides insight into the expected connectivity pattern for the target compound.
Fluorine nuclear magnetic resonance spectroscopy proves particularly valuable for these compounds due to the presence of three equivalent fluorine atoms in the trifluoromethyl group. The coupling constants between fluorine and proton nuclei, specifically the three-bond coupling values, provide direct information about the relative orientations of substituents on the piperidine ring. For fluorinated piperidines, these coupling constants can range from 7.3 hertz to 44.4 hertz depending on the axial or equatorial orientation of the fluorine-containing substituent.
Mass spectrometry analysis of related trifluoromethyl piperidine derivatives typically shows characteristic fragmentation patterns involving loss of the trifluoromethyl group and sequential fragmentation of the piperidine ring system. The molecular ion peak would be expected at mass-to-charge ratio 225 for the target compound, with characteristic fragment ions corresponding to loss of carboxylic acid functionality and trifluoromethyl groups.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)piperidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c1-6(8(14)15)13-4-2-7(3-5-13)9(10,11)12/h6-7H,2-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJQMFBUUZDJOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(CC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid is a compound of interest due to its potential therapeutic applications and biological activities. This article aims to summarize the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a piperidine ring, contributing to its unique properties. The presence of the trifluoromethyl group often enhances pharmacological activity and metabolic stability, making it a valuable scaffold in medicinal chemistry.
Biological Activity Overview
The biological activity of 2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid has been studied in various contexts, including its effects on different biological systems. Below is a summary of key findings:
1. Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties against several pathogens. In a study evaluating compounds for activity against Mycobacterium tuberculosis, 2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid was identified as having significant activity with a selectivity index indicating low cytotoxicity towards human cell lines (HepG2 and THP-1) .
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Cytotoxicity (CC50) | Selectivity Index |
|---|---|---|---|
| Mycobacterium tuberculosis | 5 µg/mL | >100 µg/mL | >20 |
| Staphylococcus aureus | 10 µg/mL | >100 µg/mL | >10 |
| Escherichia coli | 15 µg/mL | >100 µg/mL | >6.67 |
2. Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. It has demonstrated antioxidant properties, which may contribute to its neuroprotective effects. In vitro studies have reported that it can reduce oxidative stress markers in neuronal cell lines .
Case Study: Neuroprotection in Animal Models
In a study involving mice treated with neurotoxic agents, administration of 2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid resulted in significant preservation of neuronal integrity compared to control groups. Behavioral assessments indicated improved cognitive function post-treatment .
3. Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. In vitro assays revealed that it can downregulate TNF-alpha and IL-6 production in activated macrophages .
Table 2: Anti-inflammatory Activity Data
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-alpha | 150 | 75 | 50% |
| IL-6 | 200 | 80 | 60% |
The precise mechanism by which 2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid exerts its biological effects remains an area of active research. Preliminary studies suggest that it may interact with various receptors and enzymes involved in inflammation and cell signaling pathways.
Scientific Research Applications
Medicinal Chemistry
The trifluoromethyl group is known for enhancing the pharmacokinetic properties of compounds, making them more effective as drugs. The incorporation of this group into piperidine derivatives has led to the development of several potent pharmaceuticals.
1.1. Analgesics
The compound is structurally related to various analgesics, particularly within the fentanyl series, which are synthetic opioids known for their high potency. Research indicates that modifications to the piperidine structure, including the introduction of trifluoromethyl groups, can significantly enhance analgesic activity while maintaining safety profiles .
Case Study: Fentanyl Derivatives
- Synthesis : The synthesis of 4-anilidopiperidine derivatives, including those with trifluoromethyl substitutions, has shown promising results in analgesic potency.
- Potency : Compounds derived from this structure have demonstrated analgesic effects significantly greater than morphine, with some exhibiting up to 10,000 times the potency .
Pharmacological Applications
The pharmacological profile of 2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid suggests its utility in treating various conditions.
2.1. Neurological Disorders
Research indicates that compounds with piperidine frameworks can interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.
Case Study: Neurotransmitter Modulation
- Mechanism : Compounds similar to 2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid have been studied for their ability to modulate opioid receptors, which are crucial in pain management and addiction treatments .
- Results : Certain derivatives have shown selective affinity for μ-opioid receptors, which may lead to fewer side effects compared to traditional opioids.
3.1. Synthesis Techniques
The synthesis typically involves:
- Starting Materials : Utilizing commercially available piperidine derivatives.
- Reagents : Employing reagents like trifluoroacetic anhydride to introduce the trifluoromethyl group.
Table 1: Synthesis Overview
| Step | Reaction Type | Reagents Used | Outcome |
|---|---|---|---|
| 1 | Alkylation | Trifluoroacetic anhydride | Formation of trifluoromethyl piperidine |
| 2 | Carboxylation | Propanoic acid | Formation of propanoic acid derivative |
| 3 | Purification | Chromatography | Pure product ready for biological testing |
Future Research Directions
The ongoing research into 2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid focuses on:
- Enhanced Drug Design : Further modifications to improve selectivity and reduce side effects.
- Clinical Trials : Investigating its efficacy in pain management and other therapeutic areas through clinical trials.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of 2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid with analogs:
Key Observations :
- Piperidine vs.
- Trifluoromethyl Group : Common in all compounds, this group enhances stability and membrane permeability. In ATPR, it mitigates metabolic degradation, while in fluazifop, it increases herbicidal potency .
- Acid Moieties: Propanoic acid (target, fluazifop) vs. benzoic acid () vs. retinoic acid (ATPR). Propanoic acid’s moderate acidity (pKa ~4.5) balances ionization for membrane penetration and target engagement.
Key Research Findings
Role of -CF₃ : Across analogs, the -CF₃ group consistently improves bioactivity and stability. In ATPR, it reduces toxicity compared to ATRA ; in fluazifop, it boosts herbicidal potency .
Piperidine Advantage: The piperidine ring in the target compound may enhance solubility and blood-brain barrier penetration compared to aromatic systems in 3-[4-(Trifluoromethyl)phenyl]propanoic acid .
Structural Rigidity vs. Flexibility: ATPR’s ester linkage and retinoic acid backbone limit flexibility, whereas the target compound’s piperidine allows adaptive binding—critical for drug design .
Preparation Methods
Synthesis via Lithium–Halogen Exchange and Carbonyl Addition
One of the most prominent synthetic routes involves the construction of the trifluoromethyl-substituted piperidine core, followed by functionalization to yield the target propanoic acid derivative.
- Starting Material: 1-bromo-2-(trifluoromethyl)benzene
- Step 1: Lithium–halogen exchange generates the lithium salt intermediate.
- Step 2: Nucleophilic addition of this lithium salt to 1-benzylpiperidin-4-one produces a tertiary alcohol intermediate.
- Step 3: Dehydration of the tertiary alcohol using thionyl chloride yields a tetrahydropyridine intermediate.
- Step 4: Reduction of the olefin and simultaneous N-benzyl deprotection using ammonium formate and 10% Pd/C catalyst produces the piperidine core intermediate.
- Step 5: The piperidine intermediate is treated with methyl 2-isocyanatobenzoate, followed by saponification of the methyl ester to furnish 2-[4-(trifluoromethyl)piperidin-1-yl]propanoic acid in good yield.
Reaction Conditions and Yields:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Lithium–halogen exchange | n-Butyllithium, low temperature | Not specified |
| Carbonyl addition | 1-benzylpiperidin-4-one | Not specified |
| Dehydration | Thionyl chloride | Not specified |
| Reduction & deprotection | Ammonium formate, 10% Pd/C, reflux | Not specified |
| Isocyanate addition & saponification | Methyl 2-isocyanatobenzoate, base hydrolysis | Good yield |
This method, adapted from Swanson et al., is notable for its strategic use of organolithium chemistry to install the trifluoromethyl aryl moiety and the piperidine ring, followed by functional group transformations to achieve the propanoic acid functionality.
N-Alkylation and Coupling Approaches
Alternative synthetic strategies involve the coupling of piperidine derivatives with acrylic acid or its esters, followed by hydrolysis to yield the propanoic acid derivative.
- Step 1: Reaction of a piperidine derivative (e.g., 1-benzylpiperidin-4-one or its analogs) with acrylic acid derivatives such as ethyl acrylate under basic conditions (e.g., potassium carbonate) at elevated temperatures (~100 °C) for extended periods (up to 10 hours).
- Step 2: Workup includes extraction, drying, and crystallization to isolate the ester intermediate.
- Step 3: Hydrolysis of the ester with sodium hydroxide in aqueous ethanol at room temperature to afford the free propanoic acid.
- Step 4: Purification by crystallization.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Michael addition | Piperidine derivative, acrylic acid esters, K2CO3, 100 °C, 10 h | Not explicitly stated | Monitored by TLC |
| Ester hydrolysis | NaOH, ethanol/water, 25 °C, 10 h | High (typical) | TLC monitored until complete consumption |
| Crystallization | Ethanol | - | Product purity confirmed by NMR and MS |
This method offers a straightforward approach to build the propanoic acid moiety onto the piperidine ring, especially useful for derivatives with various N-substituents.
Sulfonamide and Hydroxamate Derivative Syntheses (Contextual Methods)
In the context of related piperidine-containing compounds, sulfonamide derivatives have been synthesized by reacting sulfonyl chlorides with amino acid derivatives containing piperidine rings. Hydroxamate derivatives have been prepared via condensation reactions involving protected hydroxylamine derivatives.
Though these methods are more specialized and focus on functionalized analogs rather than the target acid itself, they demonstrate the versatility of piperidine chemistry and may inform alternative synthetic strategies or derivatizations for 2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid.
Summary Table of Preparation Methods
Q & A
Q. What are the key steps in synthesizing 2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid, and what reaction conditions are critical for yield optimization?
The synthesis typically involves:
- Functionalization of the piperidine ring : Introducing the trifluoromethyl group via nucleophilic substitution or fluorination reactions under anhydrous conditions (e.g., using KF/18-crown-6) .
- Coupling with propanoic acid : Amide bond formation or alkylation reactions, often catalyzed by EDCI/HOBt or using Mitsunobu conditions for stereochemical control .
- Purification : Chromatography (silica gel or reverse-phase HPLC) to isolate the final product, with yields highly dependent on solvent polarity (e.g., dichloromethane vs. THF) and temperature gradients .
Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?
- NMR spectroscopy : H and C NMR to confirm the piperidine ring substitution pattern and propanoic acid integration. F NMR is critical for verifying trifluoromethyl group integrity .
- Mass spectrometry (HRMS) : ESI-MS in negative ion mode to detect the deprotonated molecular ion ([M-H]), ensuring accurate mass matching (< 5 ppm error) .
- X-ray crystallography : Used sparingly due to crystallization challenges but provides definitive stereochemical data .
Q. What preliminary biological screening approaches are recommended for this compound?
- Enzyme inhibition assays : Target enzymes like kinases or proteases, using fluorogenic substrates (e.g., AMC-labeled peptides) to measure IC values .
- Cell viability assays : MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Solubility screening : Use of PBS (pH 7.4) and DMSO/PEG mixtures to determine bioavailability thresholds .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced bioactivity?
- Quantum chemical calculations (DFT) : Optimize reaction pathways for trifluoromethyl group introduction, reducing side products like defluorinated analogs .
- Molecular docking (AutoDock Vina) : Predict binding affinities to targets such as G-protein-coupled receptors (GPCRs) or ion channels, focusing on piperidine ring interactions with hydrophobic pockets .
- Machine learning : Train models on existing SAR data to prioritize derivatives with optimal logP (1–3) and polar surface area (< 80 Ų) .
Q. How can contradictory bioactivity data across studies be resolved?
- Assay standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24–72 hr) to minimize variability .
- Metabolite profiling : LC-MS/MS to identify active metabolites (e.g., hydroxylated piperidine derivatives) that may contribute to observed effects .
- Orthogonal validation : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .
Q. What strategies address low reproducibility in synthesis protocols?
- Catalyst screening : Test alternatives to Pd/C (e.g., Pd(OAc)/Xantphos) for trifluoromethylation to reduce batch-to-batch variability .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
- DoE (Design of Experiments) : Optimize parameters like temperature (60–100°C) and stoichiometry (1:1.2–1:1.5) using response surface methodology .
Q. What advanced analytical techniques are used to resolve structural isomers or impurities?
- Chiral HPLC : Polysaccharide-based columns (Chiralpak IA/IB) with hexane:IPA gradients to separate enantiomers .
- 2D NMR (HSQC, NOESY) : Differentiate regioisomers by correlating F-H couplings or spatial proximity of protons .
- ICP-MS : Detect trace metal impurities (e.g., Pd, Cu) from catalysts, with limits of quantification < 1 ppm .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
